2-(2-Fluoro-5-iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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Overview
Description
2-(2-Fluoro-5-iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound widely used in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling. This compound is valued for its ability to introduce fluorine and iodine atoms into aromatic systems, which can significantly alter the chemical and physical properties of the resulting molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Fluoro-5-iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 2-fluoro-5-iodophenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction conditions often include:
Solvent: Tetrahydrofuran (THF) or dichloromethane (DCM)
Dehydrating Agent: Molecular sieves or anhydrous magnesium sulfate
Temperature: Room temperature to reflux conditions
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reagent addition is common. Additionally, purification steps like recrystallization or chromatography are employed to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(2-Fluoro-5-iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:
Substitution Reactions: Particularly useful in Suzuki-Miyaura coupling to form carbon-carbon bonds.
Oxidation and Reduction Reactions: Can be oxidized to form phenols or reduced to form corresponding hydrocarbons.
Cross-Coupling Reactions: Reacts with various halides and pseudohalides to form biaryl compounds.
Common Reagents and Conditions
Catalysts: Palladium-based catalysts (e.g., Pd(PPh3)4)
Bases: Potassium carbonate (K2CO3), sodium hydroxide (NaOH)
Solvents: Tetrahydrofuran (THF), ethanol, water mixtures
Temperature: Typically between 50-100°C
Major Products
The major products formed from these reactions are often biaryl compounds, which are valuable intermediates in pharmaceuticals, agrochemicals, and materials science.
Scientific Research Applications
2-(2-Fluoro-5-iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.
Biology: Employed in the development of fluorinated compounds for imaging and diagnostic purposes.
Medicine: Utilized in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry: Applied in the production of advanced materials, including polymers and electronic components.
Mechanism of Action
The mechanism by which 2-(2-Fluoro-5-iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exerts its effects is primarily through its role as a boronic ester in cross-coupling reactions. The boron atom forms a complex with the palladium catalyst, facilitating the transfer of the aryl group to the electrophilic partner. This process involves the formation of a transient palladium-boron complex, which undergoes reductive elimination to yield the coupled product.
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoro-5-iodophenylboronic acid
- 2-Fluoro-5-bromophenylboronic acid
- 2-Fluoro-5-chlorophenylboronic acid
Uniqueness
Compared to its analogs, 2-(2-Fluoro-5-iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane offers unique advantages due to the presence of both fluorine and iodine atoms. The fluorine atom enhances the compound’s stability and lipophilicity, while the iodine atom provides a reactive site for further functionalization. This dual functionality makes it particularly valuable in the synthesis of complex molecules with specific electronic and steric properties.
Properties
IUPAC Name |
2-(2-fluoro-5-iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BFIO2/c1-11(2)12(3,4)17-13(16-11)9-7-8(15)5-6-10(9)14/h5-7H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIVCHDQNXUWCEN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)I)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BFIO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.96 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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